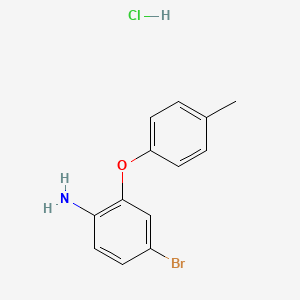

4-Bromo-2-(4-methylphenoxy)aniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

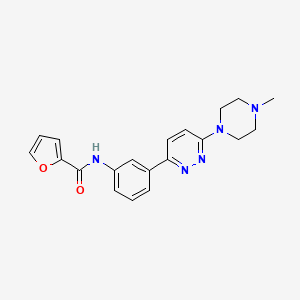

Descripción general

Descripción

“4-Bromo-2-(4-methylphenoxy)aniline hydrochloride” is a chemical compound with the molecular formula C13H13BrClNO. It has a molecular weight of 314.61 . This compound is used for research purposes .

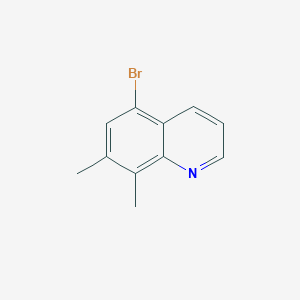

Molecular Structure Analysis

The InChI code for “4-Bromo-2-(4-methylphenoxy)aniline hydrochloride” is1S/C13H12BrNO.ClH/c1-9-2-5-11(6-3-9)16-13-8-10(14)4-7-12(13)15;/h2-8H,15H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-(4-methylphenoxy)aniline hydrochloride” are not fully detailed in the search results. It is known to be a powder .Aplicaciones Científicas De Investigación

Synthesis and Fluorescent Properties

One study focuses on the synthesis of polyurethane cationomers with anil groups, showcasing the importance of such compounds in creating materials with fluorescent properties. The research demonstrates how modifications in the chemical structure can influence the material's properties, such as fluorescence, which has applications in materials science and engineering (Buruianǎ et al., 2005).

Bromination Methods and Derivatives

Another relevant study discusses the synthesis of substituted bromobenzene derivatives via bromoanilines, highlighting a method for selective ortho-bromination of aniline. This method is crucial for creating specific brominated compounds, which are valuable in various chemical syntheses and pharmaceutical applications (Weller & Hanzlik, 1988).

Antibacterial and Antiurease Activity

Research into the synthesis of (prop-2-ynyloxy) benzene derivatives, including an evaluation of their biological activity, is another area of interest. Some derivatives were found to have significant antibacterial and antiurease effects, suggesting potential applications in developing new therapeutic agents (Batool et al., 2014).

Environmental Impact and Degradation

The degradation of ionic aromatic compounds like aniline under ultrasonic irradiation explores the environmental fate of such chemicals. This study is crucial for understanding how chemical pollutants degrade in water and the factors influencing these processes, which is vital for environmental protection and remediation efforts (Jiang et al., 2002).

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-2-(4-methylphenoxy)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO.ClH/c1-9-2-5-11(6-3-9)16-13-8-10(14)4-7-12(13)15;/h2-8H,15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXQUSKQQVGDES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione](/img/structure/B2755879.png)

![2-(pyrimidin-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2755888.png)

![3-(4-tert-butylphenyl)sulfonyl-N-(2-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2755898.png)